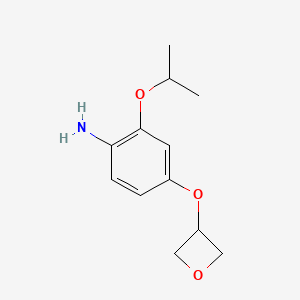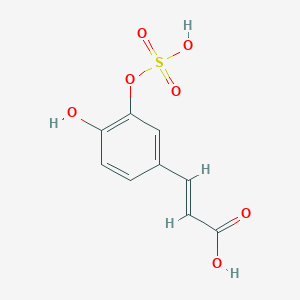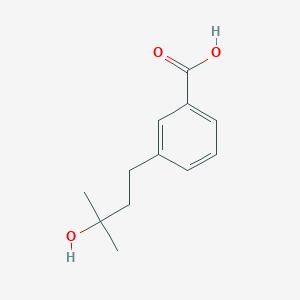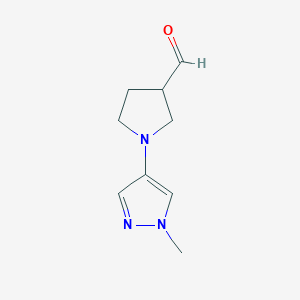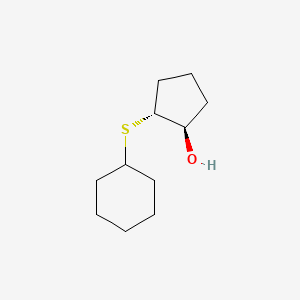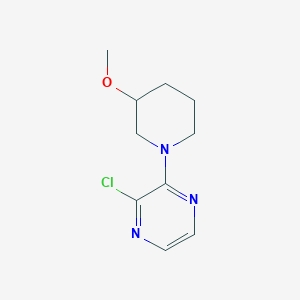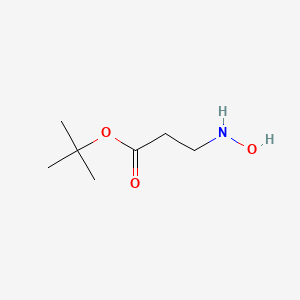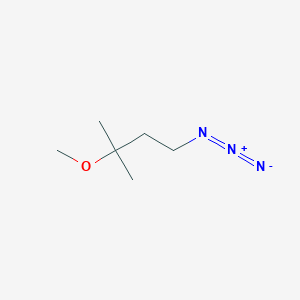
N-Propyl-D7-benzene
Übersicht
Beschreibung
N-Propylbenzene is an aromatic hydrocarbon with the formula C6H5CH2CH2CH3 . The molecule consists of a propyl group attached to a phenyl ring . It is a colorless liquid . A more common structural isomer of this compound is cumene . N-Propylbenzene is used as a nonpolar organic solvent in various industries, including printing and the dyeing of textiles and in the manufacture of methylstyrene .
Synthesis Analysis
N-Propylbenzene can be synthesized from benzene and propionic acid by acyl chlorination, Friedel-Crafts acylation, and Wolff-Kishner-Huang Minlon reduction . It can also be synthesized by the reaction of the Grignard reagent derived from benzyl chloride with diethyl sulfate .Molecular Structure Analysis
The molecular formula of N-Propylbenzene is C9H12 . The molecule consists of a propyl group attached to a phenyl ring .Chemical Reactions Analysis
The oxidation of n-propylbenzene has been studied experimentally in a jet-stirred reactor at atmospheric pressure over the high temperature range 900–1250 K . N-Propylbenzene oxidation proceeds via thermal decomposition yielding benzyl and 2-phenyl-1-ethyl, and by H-atom abstraction yielding phenylpropyl radicals .Physical and Chemical Properties Analysis
N-Propylbenzene is a clear, colorless liquid . It is insoluble in water and less dense than water . The flash point is 86°F .Wissenschaftliche Forschungsanwendungen
Oxidation and Kinetic Modeling
The oxidation of n-propylbenzene was experimentally studied in a jet-stirred reactor, revealing detailed oxidation mechanisms through a comprehensive chemical kinetic reaction mechanism. This study highlights the complex routes involved in n-propylbenzene oxidation, including thermal decomposition and H-atom abstraction processes, showcasing the intricate chemical interactions that similar compounds might undergo (Dagaut et al., 2002).
Synthesis and Characterization of Complex Molecules
A groundbreaking approach to the synthesis of hexaarylbenzenes using C-H activation and cycloaddition reactions was demonstrated, opening new possibilities for creating highly substituted benzene derivatives with potential applications in organic electronic devices and other areas. This work underscores the versatility of benzene as a building block for complex molecular synthesis (Suzuki et al., 2015).
Environmental and Energy Applications
The study on the efficient recovery of benzene and n-propanol from wastewater using vapor recompression assisted extractive distillation addresses the environmental and energy-efficient treatment of chemical pollutants. This research illustrates the practical applications of benzene and related compounds in environmental protection and chemical industry waste management (Ma et al., 2021).
Atmospheric Chemistry Implications
Research on gas-to-particle conversion using nonthermal plasma (NTP) technology for benzene molecules provides insights into potential applications in atmospheric chemistry and pollution control. This study demonstrates the transformation of benzene molecules into aerosols, highlighting the relevance of benzene and similar compounds in understanding and mitigating air pollution (Kim & Ogata, 2011).
Biodegradation Processes
The metabolism of monoaromatic hydrocarbons, including propylbenzene, by iron-reducing bacterial cultures, was examined, revealing propylphenols as metabolites in the anaerobic biodegradation process. This research contributes to our understanding of the biodegradation pathways of aromatic hydrocarbons and the role of microbial communities in the natural attenuation of pollutants (Eriksson et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
As N-Propylbenzene is used as a nonpolar organic solvent in various industries, including printing and the dyeing of textiles and in the manufacture of methylstyrene , future research could focus on finding more efficient and environmentally friendly methods of synthesis, as well as exploring new industrial applications.
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i1D3,2D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLMAHJVESYWTB-WDPWIZPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


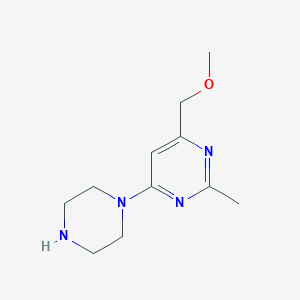
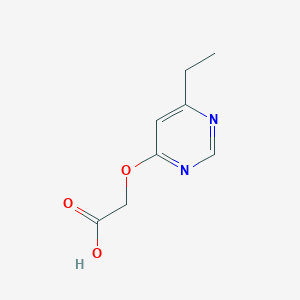
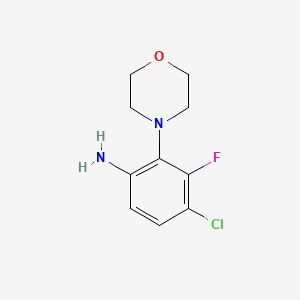
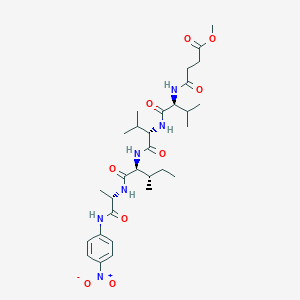
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1474217.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid](/img/structure/B1474218.png)
